1-Bromo-3,3-diméthylbutane

Vue d'ensemble

Description

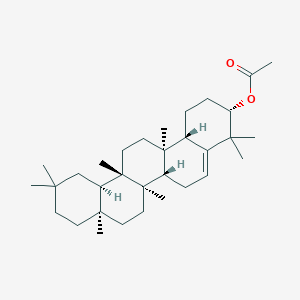

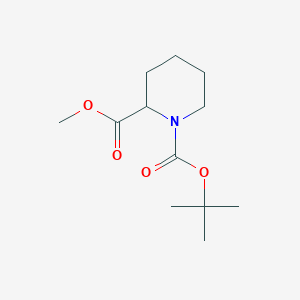

1-Bromo-3,3-dimethylbutane is a brominated organic compound that is structurally related to butane, with two methyl groups at the third carbon and a bromine atom at the first carbon. It is a derivative of butane and is used in various chemical reactions due to its reactivity with other compounds.

Synthesis Analysis

The synthesis of brominated organic compounds like 1-bromo-3,3-dimethylbutane often involves halogenation reactions. For instance, a related compound, 1,4-dibromo-2,3-dimethylbuta-1,3-diene, can be synthesized through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane, which suggests that similar brominated butanes could be synthesized through halogenation and subsequent elimination reactions .

Molecular Structure Analysis

The molecular structure of brominated butanes can be complex due to the presence of multiple conformations. For example, 1-bromo-3,3-dimethylbutane and its chlorinated analog have been found to exist in two stable conformations, as evidenced by vibrational spectroscopy studies . This indicates that 1-bromo-3,3-dimethylbutane may also exhibit conformational isomerism.

Chemical Reactions Analysis

Brominated compounds like 1-bromo-3,3-dimethylbutane are typically reactive and can participate in various chemical reactions. For example, the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives can lead to the formation of complex organometallic compounds . This reactivity can be exploited in synthetic chemistry to create a wide range of derivatives and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-3,3-dimethylbutane can be inferred from related compounds. For instance, the crystal structure of 2,3-dibromo-2,3-dimethylbutane at room temperature shows a disordered nature with multiple orientations, which could suggest similar properties for 1-bromo-3,3-dimethylbutane . Additionally, the vibrational and conformational analysis of brominated butanes provides insights into their molecular mechanics and geometrical parameters .

Applications De Recherche Scientifique

Synthèse organique

1-Bromo-3,3-diméthylbutane : est un réactif précieux en synthèse organique, en particulier comme agent alkylant . Sa réactivité permet d'introduire le groupe tert-butyle dans diverses molécules, facilitant la synthèse d'une large gamme de composés organiques. Ce composé est essentiel pour créer de nouvelles substances aux propriétés adaptées à la recherche et au développement avancés.

Recherche pharmaceutique

En recherche pharmaceutique, This compound sert de composant essentiel pour la synthèse de candidats médicaments . Sa structure unique aide au développement de nouvelles thérapies, contribuant à la formulation de traitements plus efficaces et ciblés pour diverses conditions de santé.

Science des matériaux

Les propriétés du composé sont exploitées en science des matériaux pour synthétiser de nouveaux matériaux avec des caractéristiques spécifiques . Les chercheurs utilisent This compound pour développer des matériaux aux propriétés souhaitées, telles qu'une durabilité accrue ou une fonctionnalité spécialisée.

Chimie analytique

This compound : trouve des applications en chimie analytique comme étalon pour calibrer les instruments et valider les méthodes . Ses propriétés cohérentes et bien définies garantissent des résultats analytiques précis et fiables, ce qui est essentiel pour le contrôle qualité et la recherche.

Chimie des polymères

En chimie des polymères, This compound est utilisé pour modifier les polymères ou pour initier des processus de polymérisation . Il peut servir de source de radicaux brome, qui sont nécessaires à certains types de réactions de polymérisation, conduisant à la création de nouveaux matériaux polymères.

Applications environnementales

Bien que les applications environnementales spécifiques de This compound ne soient pas largement documentées, des composés comme celui-ci peuvent être utilisés dans les tests et les mesures environnementales . Ils peuvent servir de composés de référence dans l'analyse d'échantillons environnementaux ou dans l'étude des processus environnementaux.

Mécanisme D'action

Target of Action

1-Bromo-3,3-dimethylbutane is a versatile reagent used in various chemical reactions . It is primarily used as an alkylating agent , which means it can introduce an alkyl group into different molecules. The primary targets of this compound are therefore the molecules that it alkylates.

Mode of Action

The mode of action of 1-Bromo-3,3-dimethylbutane involves the leaving of the bromide ion, which is a good leaving group . This results in the formation of a carbocation intermediate . The carbocation then reacts with a nucleophile, leading to the introduction of the alkyl group .

Biochemical Pathways

The exact biochemical pathways affected by 1-Bromo-3,3-dimethylbutane depend on the specific reactions it is used in. As an alkylating agent, it can be involved in a wide range of reactions and can affect various biochemical pathways. For example, it can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Result of Action

The molecular and cellular effects of 1-Bromo-3,3-dimethylbutane’s action depend on the specific reactions it is used in. As an alkylating agent, it can modify the structure of molecules, potentially altering their function. For example, it has been used in the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis .

Action Environment

The action, efficacy, and stability of 1-Bromo-3,3-dimethylbutane can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the reaction rate and outcome. It should be stored in a dark place, sealed, and at room temperature to maintain its stability .

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKZAMCDHKVZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167800 | |

| Record name | 1-Bromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1647-23-0 | |

| Record name | 1-Bromo-3,3-dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3,3-DIMETHYLBUTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper "Vibrational and conformational analysis of 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane"?

A1: The research paper primarily focuses on understanding the different structural arrangements (conformers) that 1-Bromo-3,3-dimethylbutane can adopt due to rotations around its single bonds. The researchers utilized vibrational spectroscopy techniques to identify and characterize these conformers. [] This information is crucial for understanding the compound's reactivity and potential interactions with other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.